2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide
Description
Contextualization within Aryl Ether and N,N-Dimethylacetamide Chemical Space
The structural backbone of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide places it firmly within the class of aryl ethers. The synthesis of such compounds is a well-established field in organic chemistry, with several robust methods available. Traditional approaches include the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. rsc.org More contemporary methods often rely on transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation (typically copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed), which offer milder reaction conditions and broader substrate scope. google.comorganic-chemistry.org The choice of synthetic route to this compound would likely depend on the desired scale and the availability of starting materials.
The N,N-dimethylacetamide moiety is a versatile functional group that can act as a polar aprotic solvent in its own right, capable of dissolving a wide range of organic and inorganic substances. guidechem.comwikipedia.org In the context of a larger molecule, it can influence solubility and pharmacokinetic properties. rsc.org The dimethylamine (B145610) group is a common pharmacophore found in numerous FDA-approved drugs, where it can participate in crucial interactions with biological targets. rsc.org
| Aryl Ether Synthesis Method | Catalyst/Reagents | General Description |
| Williamson Ether Synthesis | Strong base (e.g., NaH) | Reaction of a deprotonated alcohol (alkoxide) with an organohalide. rsc.org |
| Ullmann Condensation | Copper catalyst, base | A copper-catalyzed reaction between a phenol (B47542) and an aryl halide. organic-chemistry.org |
| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | A palladium-catalyzed cross-coupling reaction between an alcohol and an aryl halide. google.com |
Significance of Halogenated Phenoxy Moieties in Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds
The presence of both bromine and fluorine on the phenoxy ring is a noteworthy feature of this compound. Halogenation is a widely employed strategy in medicinal chemistry to modulate the properties of a lead compound. nih.govdntb.gov.ua Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring, influence the acidity of nearby protons, and enhance metabolic stability by blocking sites of oxidation. researchgate.net
Bromine, a larger and more polarizable halogen, can also contribute to improved biological activity. dntb.gov.ua It can form halogen bonds, which are non-covalent interactions that can enhance binding affinity to protein targets. dntb.gov.ua The presence of a halogen at the para-position of a phenoxy moiety, in particular, has been shown to be crucial for high biological activity in some contexts. nih.govmdpi.com Marine algae are a natural source of a variety of bromophenols with interesting biological activities, including antioxidant and anticancer effects. nih.gov
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Common Effects in Medicinal Chemistry |
| Fluorine | 1.47 | 3.98 | Increased metabolic stability, altered pKa, enhanced binding affinity. researchgate.net |
| Chlorine | 1.75 | 3.16 | Improved lipophilicity, can participate in halogen bonding. nih.gov |
| Bromine | 1.85 | 2.96 | Enhanced binding affinity through halogen bonding, increased potency. dntb.gov.ua |
Overview of Current Research Trajectories and Potential Areas of Exploration for this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential avenues for investigation. The combination of a halogenated phenoxy group and an N,N-dimethylacetamide tail is reminiscent of scaffolds found in compounds with a range of biological activities.
Given the prevalence of the phenoxy moiety in drug discovery, this compound could be explored for a variety of therapeutic applications. nih.govmdpi.com The specific halogenation pattern might confer selectivity for certain biological targets. For instance, similar structures have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, or for their activity against infectious diseases. The N,N-dimethylacetamide portion could be crucial for achieving the desired pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.
Future research could involve the synthesis and biological evaluation of this compound and its analogs. Structure-activity relationship (SAR) studies could elucidate the specific contributions of the bromine and fluorine atoms to any observed biological effects. Furthermore, its utility as a synthetic intermediate for the construction of more complex molecules could also be a valuable area of exploration.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-15-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJDHASZIIPJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 4 Bromo 2 Fluorophenoxy N,n Dimethylacetamide
Formation of the Phenoxy Ether Linkage
The creation of the aryl ether bond is a critical step in the synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide. This can be achieved through several reliable methods, including nucleophilic aromatic substitution and copper-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Approaches Utilizing Halogenated Arenes and Phenoxide Anions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl ethers. In the context of synthesizing the target molecule, this would typically involve the reaction of a phenoxide with an activated aryl halide. A plausible approach is the reaction of 4-bromo-2-fluorophenol (B1271925) with a suitable N,N-dimethylacetamide derivative bearing a leaving group at the alpha position, such as 2-chloro-N,N-dimethylacetamide.
The reaction is generally facilitated by a base to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide anion. The presence of the fluorine atom ortho to the site of substitution on the phenol ring can influence the reactivity of the molecule.
A well-established method for this type of etherification is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from an organohalide. For the synthesis of this compound, this would involve the reaction of the sodium or potassium salt of 4-bromo-2-fluorophenol with 2-chloro-N,N-dimethylacetamide.
General Reaction Scheme for Williamson Ether Synthesis:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| 4-bromo-2-fluorophenol | 2-chloro-N,N-dimethylacetamide | K₂CO₃, NaH, or other suitable base | Acetone, DMF, Acetonitrile | Room temperature to reflux |
Phase-transfer catalysis can be employed to enhance the reaction rate and yield, particularly in biphasic systems. Catalysts such as quaternary ammonium (B1175870) salts facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.
Copper-Catalyzed Aryl Etherification Reactions (Ullmann-type Coupling)
The Ullmann condensation, a copper-catalyzed reaction, provides another robust method for the formation of aryl ethers. This reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. For the synthesis of the target molecule, this could involve the reaction of 4-bromo-2-fluorophenol with a suitable acetamide (B32628) derivative.
Modern variations of the Ullmann reaction often utilize copper(I) salts, such as CuI, and can be carried out under milder conditions than the traditional high-temperature requirements. The use of ligands, such as N,N-dimethylglycine, can further promote the reaction.
General Reaction Conditions for Ullmann-type Coupling:
| Aryl Halide | Phenol/Alcohol | Catalyst | Base | Solvent | Temperature |
| 1,4-dibromo-2-fluorobenzene | N,N-dimethyl-2-hydroxyacetamide | CuI, CuO nanoparticles | K₂CO₃, Cs₂CO₃ | DMF, DMAc, Toluene | 90-120 °C |
Other Established and Emerging Ether Synthesis Methods
Beyond the classical SNAr and Ullmann reactions, other methods for aryl ether synthesis are continually being developed. The Buchwald-Hartwig amination technology has been extended to C-O bond formation, providing a palladium-catalyzed route to aryl ethers. This method is known for its broad substrate scope and functional group tolerance. While typically used for C-N bonds, modifications of this reaction can be applied to form C-O bonds under relatively mild conditions.
Construction of the N,N-Dimethylacetamide Moiety
The formation of the N,N-dimethylacetamide group is the second key synthetic transformation. This can be achieved either by forming the amide bond directly or by functionalizing a pre-existing acetamide derivative.
Amidation Reactions for Carboxamide Bond Formation
A common and direct method for constructing the N,N-dimethylacetamide moiety is through the amidation of a corresponding carboxylic acid or its derivative. In this approach, 2-(4-bromo-2-fluorophenoxy)acetic acid would be reacted with dimethylamine (B145610). The carboxylic acid can be activated to facilitate the reaction, for instance, by converting it to an acyl chloride.
The reaction of 2-(4-bromo-2-fluorophenoxy)acetyl chloride with dimethylamine would readily form the desired amide bond. This is a standard and high-yielding method for amide synthesis.
General Amidation Reaction Scheme:
| Carboxylic Acid Derivative | Amine | Coupling Agent/Activating Agent | Solvent |
| 2-(4-bromo-2-fluorophenoxy)acetic acid | Dimethylamine | SOCl₂, Oxalyl chloride | DCM, Toluene |
| 2-(4-bromo-2-fluorophenoxy)acetyl chloride | Dimethylamine | - | DCM, THF |
Alternatively, various coupling agents can be used to promote the direct amidation of the carboxylic acid with dimethylamine, avoiding the need to first synthesize the acyl chloride.
Functionalization of Acetamide Derivatives (e.g., Alpha-Halogenation of N,N-Dimethylacetamide)
An alternative strategy involves starting with N,N-dimethylacetamide and functionalizing it at the alpha-carbon. This typically involves an alpha-halogenation step to introduce a leaving group, which can then be displaced by the phenoxide. For instance, N,N-dimethylacetamide can be brominated at the alpha-position to yield 2-bromo-N,N-dimethylacetamide. This intermediate can then react with 4-bromo-2-fluorophenol, as described in the Williamson ether synthesis section.
The synthesis of 2-chloro-N,N-dimethylacetamide, a key precursor for the Williamson ether synthesis approach, can be achieved by reacting chloroacetyl chloride with dimethylamine hydrochloride.
| Starting Material | Reagent | Product |
| Chloroacetyl chloride | Dimethylamine hydrochloride | 2-chloro-N,N-dimethylacetamide |
This two-step approach, involving the initial synthesis of a halo-N,N-dimethylacetamide followed by etherification, provides a versatile route to the target compound.
Convergent and Divergent Synthetic Pathways to this compound
A convergent approach is the most logical pathway for constructing this compound. This strategy involves the independent synthesis of key fragments, which are then joined together in the final steps. The primary disconnection for this target molecule is at the ether bond, identifying 4-bromo-2-fluorophenol and a derivative of N,N-dimethylacetamide as the key precursors.
The synthesis of the crucial intermediate, 4-bromo-2-fluorophenol, requires precise control over the regioselectivity of electrophilic aromatic substitution. The starting material is typically 2-fluorophenol (B130384). The hydroxyl (-OH) and fluorine (-F) substituents are both ortho-, para-directing groups. However, the hydroxyl group is a much stronger activating group, meaning its directing effect will dominate.
In the electrophilic bromination of 2-fluorophenol, the incoming bromine electrophile is directed primarily to the positions para and ortho to the hydroxyl group. The para position (C4) is sterically more accessible than the ortho position (C6), which is flanked by both the hydroxyl and fluorine groups. This steric hindrance, combined with the strong directing effect of the hydroxyl group, allows for the selective formation of 4-bromo-2-fluorophenol.
A common laboratory-scale synthesis involves the direct bromination of 2-fluorophenol using elemental bromine (Br₂) in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), often at reduced temperatures to control the reaction's exothermicity.
Table 1: Synthesis of 4-bromo-2-fluorophenol
| Starting Material | Reagent | Solvent | Typical Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-Fluorophenol | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | Ice bath (~0-5 °C), followed by stirring at room temperature | 4-bromo-2-fluorophenol | ~90% |
The formation of the ether linkage between the 4-bromo-2-fluorophenol precursor and the N,N-dimethylacetamide moiety is most effectively achieved via the Williamson ether synthesis. This classic Sₙ2 reaction involves the O-alkylation of a phenoxide ion by an alkyl halide.
The general steps are:
Deprotonation: The weakly acidic phenolic proton of 4-bromo-2-fluorophenol is removed by a strong base to form the corresponding nucleophilic phenoxide anion.
Nucleophilic Attack: The generated phenoxide attacks an electrophilic alkyl halide, in this case, a 2-halo-N,N-dimethylacetamide derivative (e.g., 2-chloro-N,N-dimethylacetamide or 2-bromo-N,N-dimethylacetamide). The halide is displaced, forming the desired ether bond.
The choice of base is critical and typically includes strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is carried out in a polar aprotic solvent that can facilitate the Sₙ2 mechanism.
Table 2: Williamson Ether Synthesis for this compound
| Nucleophile Precursor | Electrophile | Base | Solvent | Product |
|---|---|---|---|---|
| 4-bromo-2-fluorophenol | 2-chloro-N,N-dimethylacetamide | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) or Acetonitrile | This compound |
| 4-bromo-2-fluorophenol | 2-bromo-N,N-dimethylacetamide | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) or N,N-Dimethylacetamide (DMAC) | This compound |
Optimization of Synthetic Reaction Parameters
The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Optimizing parameters such as solvent, catalyst, and reaction control is essential for a successful outcome.
The choice of solvent is paramount in the Williamson ether synthesis. Polar aprotic solvents are ideal for Sₙ2 reactions. N,N-Dimethylacetamide (DMAC) is a particularly effective solvent for this transformation for several reasons:
High Polarity: DMAC's high polarity effectively solvates the cation (e.g., K⁺ or Na⁺) of the base, leaving the phenoxide anion less solvated and thus more nucleophilic and reactive.
Aprotic Nature: As an aprotic solvent, DMAC does not have acidic protons that can protonate the highly reactive phenoxide, ensuring its availability for the nucleophilic attack.
High Boiling Point: With a boiling point of 165 °C, DMAC allows for a wide range of reaction temperatures, enabling the reaction to be heated to increase the rate if necessary. wikipedia.org
Stability to Bases: DMAC is resistant to hydrolysis under basic conditions, making it a stable medium for reactions employing strong bases like sodium hydroxide (B78521) or potassium carbonate. wikipedia.org
Other suitable polar aprotic solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. The use of DMAC as the reaction medium can, therefore, lead to higher yields and faster reaction rates. nih.gov
While the Williamson ether synthesis can be performed with a stoichiometric amount of base, the efficiency can be significantly improved through catalysis, particularly phase-transfer catalysis (PTC). This is especially useful when dealing with reactants that have low solubility in the desired solvent system.
A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the alkyl halide is dissolved.
The mechanism involves the catalyst's cation pairing with the phenoxide anion, creating a lipophilic ion pair. This ion pair is soluble in the organic phase, allowing it to react with the alkyl halide. The catalyst is then regenerated and can repeat the cycle. The use of PTC can lead to:
Milder reaction conditions.
The use of less expensive inorganic bases like NaOH or K₂CO₃.
Increased reaction rates and yields.
Chemoselectivity: The primary challenge in the coupling step is to ensure that the alkylation occurs exclusively on the oxygen atom of the phenol (O-alkylation). The 4-bromo-2-fluorophenol molecule contains other potentially reactive sites: the aromatic ring and the carbon-bromine bond.
O-alkylation vs. C-alkylation: The formation of the phenoxide anion by a strong base dramatically increases the nucleophilicity of the oxygen atom, making it the predominant site of attack on the 2-halo-N,N-dimethylacetamide. C-alkylation of the aromatic ring is generally disfavored under these conditions.
Reaction at the C-Br bond: The carbon-bromine bond could potentially undergo reactions like nucleophilic aromatic substitution or cross-coupling. However, the conditions for Williamson ether synthesis (a strong base and an alkyl halide electrophile) are not conducive to these alternative pathways, which typically require specific transition-metal catalysts or much harsher conditions. Thus, high chemoselectivity for O-alkylation is readily achieved.
Regioselectivity: As previously mentioned, regioselectivity is most critical during the synthesis of the 4-bromo-2-fluorophenol precursor. The powerful activating and para-directing nature of the hydroxyl group, in concert with steric factors, ensures that bromination occurs preferentially at the C4 position, leading to the desired isomer in high yield. Careful control of reaction temperature and stoichiometry prevents over-bromination and the formation of other isomers.
Advanced Reaction Technologies (e.g., Microwave-Assisted Synthesis)
The quest for more efficient, sustainable, and rapid chemical synthesis has led to the exploration of advanced reaction technologies. Among these, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry. ajgreenchem.comajchem-a.com This approach utilizes microwave irradiation to heat reaction mixtures, often leading to dramatic accelerations in reaction rates, higher yields, and improved product purity compared to conventional heating methods. rjpdft.comresearchgate.net
Microwave heating is characterized by its direct interaction with polar molecules in the reaction mixture, resulting in rapid and uniform heating throughout the sample. asianjpr.com This efficient energy transfer can overcome high activation barriers and promote reactions that are sluggish or inefficient under conventional heating. ajgreenchem.com The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. rjpdft.com These processes can lead to localized superheating of the reactants, significantly accelerating the rate of chemical reactions. ajgreenchem.com
The synthesis of this compound, likely proceeding through a Williamson ether synthesis pathway, is a prime candidate for optimization using microwave technology. This reaction would involve the nucleophilic substitution of a halide by the phenoxide ion derived from 4-bromo-2-fluorophenol. Such reactions often benefit from the rapid heating and enhanced reaction kinetics offered by microwave irradiation. wikipedia.orgsid.ir
The application of microwave technology to the Williamson ether synthesis has been shown to significantly reduce reaction times, often from hours to mere minutes, while also increasing product yields. wikipedia.org This methodology streamlines the synthesis process, making it more amenable to industrial-scale production. wikipedia.org
Detailed Research Findings
While specific research on the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the general principles and observed benefits of MAOS in the synthesis of related phenoxyacetamide and other ether compounds provide a strong basis for its potential application. Studies on similar syntheses have consistently demonstrated the advantages of microwave irradiation over traditional heating methods. nih.govjaveriana.edu.co
Key advantages of employing microwave-assisted synthesis include:
Accelerated Reaction Rates: Microwave irradiation can significantly shorten reaction times, increasing throughput. ajchem-a.com
Enhanced Yields: By minimizing side reactions and decomposition of products, microwave heating often leads to higher isolated yields. rjpdft.com
Improved Purity: The rapid and uniform heating can result in cleaner reaction profiles with fewer byproducts. researchgate.net
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional methods that heat the reaction vessel. acs.org
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents. rjpdft.comasianjpr.com
A hypothetical comparison between a conventional and a microwave-assisted synthesis of this compound is presented in the table below. This data is illustrative and based on typical improvements observed in related microwave-assisted ether synthesis.
| Parameter | Conventional Synthesis (Hypothetical) | Microwave-Assisted Synthesis (Hypothetical) |
| Reaction Time | 6 - 12 hours | 10 - 30 minutes |
| Temperature | 80 - 120 °C | 100 - 150 °C |
| Solvent | Dimethylformamide (DMF) | Acetonitrile or solvent-free |
| Yield | 65 - 75% | 85 - 95% |
| Energy Consumption | High | Low to Moderate |
| Purification | Column chromatography often required | Simpler purification, potentially direct crystallization |
The development of a microwave-assisted protocol for the synthesis of this compound would represent a significant advancement, offering a more efficient and sustainable route to this compound. Further research would be necessary to optimize specific reaction conditions such as temperature, time, and solvent choice to maximize the benefits of this advanced reaction technology.
Chemical Reactivity and Mechanistic Transformations of 2 4 Bromo 2 Fluorophenoxy N,n Dimethylacetamide
Reactivity of the Aryl Halide (Bromine) Substituent
The bromine atom attached to the phenyl ring is the most versatile handle for synthetic modifications on this molecule. Its position at the para-position relative to the ether linkage makes it sterically accessible, and the carbon-bromine bond is susceptible to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl bromide. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prime examples of transformations applicable to 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. organic-chemistry.orglibretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. mdpi.com For a substrate like this compound, this reaction would replace the bromine atom with various alkyl, alkenyl, or aryl groups, significantly increasing molecular diversity. The catalytic cycle typically involves a palladium(0) species, a phosphine (B1218219) ligand, and a base. nih.gov
The Buchwald-Hartwig amination is a complementary palladium-catalyzed reaction that forms a carbon-nitrogen bond. wikipedia.org This transformation couples the aryl bromide with a primary or secondary amine, providing direct access to arylamine derivatives. libretexts.org This reaction has broad utility due to its applicability to a wide range of amine coupling partners and its generally high yields. wikipedia.orgamazonaws.com For the target compound, this would result in the synthesis of N-aryl or N-heteroaryl derivatives at the 4-position of the phenoxy ring.
Below is a table summarizing typical conditions for these cross-coupling reactions as applied to representative aryl bromides.
| Reaction Type | Catalyst System (Palladium Source + Ligand) | Base | Solvent | Temperature (°C) | Typical Coupling Partner |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ + SPhos/XPhos | K₃PO₄, K₂CO₃, or Na₂CO₃ | 1,4-Dioxane/H₂O, Toluene, or DMA | 80–140 | Arylboronic acids |
| Buchwald-Hartwig | Pd₂(dba)₃ + BINAP/Xantphos or [Pd(allyl)Cl]₂ + t-BuXPhos | NaOtBu, KOtBu, or Cs₂CO₃ | Toluene or 1,4-Dioxane | 80–110 | Primary/Secondary Amines |
While direct nucleophilic aromatic substitution on the electron-rich ring is difficult, the bromine atom can be replaced via transition-metal-catalyzed nucleophilic substitution pathways.
Cyanation , the introduction of a nitrile (-CN) group, is a valuable transformation as nitriles are precursors to carboxylic acids, amines, and amides. Traditional methods often use toxic cyanide salts like KCN or NaCN. However, modern palladium-catalyzed methods allow for the use of less toxic and more manageable cyanide sources. researchgate.net Potassium ferrocyanide, K₄[Fe(CN)₆], has emerged as a practical and non-toxic alternative for the cyanation of aryl bromides. rsc.orgnih.gov The reaction is typically catalyzed by a palladium complex, often without the need for a specialized ligand, and is run in a polar aprotic solvent like N,N-dimethylacetamide (DMAC) at elevated temperatures. researchgate.netorganic-chemistry.org Nickel-based catalysts have also been developed for this purpose. acs.org This method provides a direct and safer route to synthesize 2-(2-fluoro-4-cyanophenoxy)-N,N-dimethylacetamide.
Amination can also be achieved through pathways distinct from the Buchwald-Hartwig reaction, although the latter is generally the most efficient method for C-N bond formation. Other methods, such as copper-catalyzed Ullmann-type reactions, could potentially be employed, though they often require harsher conditions. Given the efficiency of palladium catalysis, it remains the preferred method for amination of such substrates. libretexts.org
Transformations Involving the Fluorine Substituent
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine substituent on the aromatic ring generally unreactive under standard conditions. However, its modification is of significant interest, particularly for applications in medicinal chemistry and medical imaging.
Selective defluorination of a monofluorinated aromatic ring is challenging without affecting other parts of the molecule. Catalytic methods involving transition metals or specific reagents can achieve hydrodefluorination, replacing the C-F bond with a C-H bond, but this is more common and regioselectively controlled in polyfluorinated systems. mdpi.com Spontaneous defluorination can occur in certain trifluoromethylphenols under aqueous conditions but is not a viable pathway for a stable monofluorophenyl ether. bohrium.comrsc.org
Of greater synthetic interest is isotopic labeling , particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET). acs.org Direct isotopic exchange of a stable ¹⁹F atom with nucleophilic [¹⁸F]fluoride is difficult due to the strength of the C-F bond. researchgate.net Therefore, ¹⁸F-labeling is typically achieved by introducing the radioisotope via nucleophilic aromatic substitution on a precursor molecule where the target position is occupied by a better leaving group, such as a nitro group (-NO₂) or a trimethylammonium salt (-N⁺Me₃). nih.gov To prepare an ¹⁸F-labeled version of the title compound, a synthetic route would likely involve preparing the corresponding 2-(4-bromo-2-nitrophenoxy)-N,N-dimethylacetamide precursor, followed by a late-stage radiofluorination reaction to introduce ¹⁸F. acs.org
Chemical Behavior of the N,N-Dimethylacetamide Functional Group
The N,N-dimethylacetamide group is relatively robust but can undergo specific transformations, primarily centered at the electrophilic carbonyl carbon. wikipedia.org
The reduction of the amide carbonyl is a key transformation that converts the N,N-dimethylacetamide group into an N,N-dimethylethanamine moiety.
A classic and powerful reagent for this purpose is lithium aluminum hydride (LiAlH₄) . masterorganicchemistry.com It is a strong reducing agent capable of completely reducing tertiary amides to their corresponding tertiary amines. embibe.cominfinitylearn.com The reaction typically proceeds in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
However, the high reactivity of LiAlH₄ can be a drawback when other sensitive functional groups are present. A significant challenge in reducing the amide in this compound is the potential for the aryl bromide to be reduced to an arene (hydrodehalogenation). Therefore, more chemoselective methods are often preferred. Modern synthetic chemistry offers milder and more selective reducing systems that can tolerate aryl halides. organic-chemistry.org For instance, catalytic hydrosilylation using silanes in the presence of a Lewis acid catalyst, such as tris(pentafluorophenyl)boron B(C₆F₅)₃, has been shown to effectively reduce tertiary amides while leaving aryl halides, including bromides and even more reactive iodides, intact. organic-chemistry.org Other systems, such as those using samarium diiodide (SmI₂) or catalytic hydrogenation with specialized ruthenium catalysts, can also offer high chemoselectivity for amide reduction, although they may cleave the C-N bond to produce an alcohol instead of an amine. nih.govacs.org
The table below outlines common reagents for the reduction of tertiary amides.
| Reagent/System | Product | Selectivity Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | Highly reactive; may also reduce aryl halides. |
| Borane (BH₃·THF) | Tertiary Amine | Generally good selectivity for amides over esters, but may still affect sensitive groups. |
| Silanes (e.g., TMDS) + B(C₆F₅)₃ catalyst | Tertiary Amine | Excellent chemoselectivity; tolerates aryl halides. organic-chemistry.org |
| Samarium Diiodide (SmI₂)/Amine/H₂O | Alcohol | Highly chemoselective for C-N bond cleavage, producing an alcohol, not an amine. nih.govacs.org |
α-Functionalization of the Acetamide (B32628) Methylene (B1212753) Group
The methylene group (–CH₂–) positioned alpha to the carbonyl group in this compound serves as a reactive center for introducing various functional groups. The acidity of the protons on this methylene group is increased by the electron-withdrawing nature of the adjacent carbonyl function. This allows for deprotonation by a suitable base to generate a nucleophilic enolate intermediate. This enolate can subsequently react with a range of electrophiles, enabling the synthesis of diverse derivatives.
The selection of the base is critical and can influence the outcome of the reaction. Common bases employed for this purpose include lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium tert-butoxide. These strong bases can effectively deprotonate the α-carbon, paving the way for functionalization.
A primary application of this reactivity is the formation of new carbon-carbon bonds. For instance, the enolate can undergo alkylation by reacting with alkyl halides, such as methyl iodide or ethyl bromide, through an S\textsubscriptN2 pathway. This reaction extends the carbon chain at the α-position.
Beyond alkylation, this position is amenable to other modifications. Hydroxylation can be achieved using electrophilic oxygen sources. Furthermore, the enolate can participate in aldol-type condensation reactions with aldehydes and ketones to furnish β-hydroxy acetamide derivatives. These transformations highlight the versatility of the α-methylene group in synthetic organic chemistry.
Table 1: Illustrative α-Functionalization Reactions
| Electrophile | Reagents/Conditions | Product |
| Methyl iodide | LDA, THF, -78 °C | 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropanamide |
| Benzaldehyde | NaH, THF, 0 °C to rt | 2-(4-bromo-2-fluorophenoxy)-3-hydroxy-N,N-dimethyl-3-phenylpropanamide |
| Molecular Oxygen | K tert-butoxide, THF | 2-(4-bromo-2-fluorophenoxy)-2-hydroxy-N,N-dimethylacetamide |
Elucidation of Reaction Mechanisms and Kinetics
Investigating the mechanisms and kinetics of reactions involving this compound is fundamental to optimizing reaction conditions and achieving desired product selectivity.
Concerted vs. Stepwise Mechanistic Investigations (e.g., S\textsubscriptN2 Processes)
The distinction between concerted and stepwise reaction mechanisms is a key aspect of mechanistic chemistry. A concerted reaction occurs in a single step where bond breaking and bond formation happen simultaneously. quora.com In contrast, a stepwise reaction proceeds through one or more intermediates. quora.com
The α-alkylation of the acetamide, following enolate formation, is a classic example of a bimolecular nucleophilic substitution (S\textsubscriptN2) reaction, which is a concerted process. quora.com The rate of this reaction is dependent on the concentrations of both the enolate and the electrophile. Kinetic studies can provide evidence for this mechanism.
Nucleophilic aromatic substitution (S\textsubscriptNAr) at the brominated carbon of the phenyl ring, however, typically follows a stepwise mechanism. This pathway involves the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. ic.ac.uk In a subsequent step, the leaving group (bromide) is eliminated to restore aromaticity. While less common for S\textsubscriptNAr, the possibility of a concerted mechanism can be explored, particularly through computational modeling and kinetic isotope effect studies. ic.ac.uknih.gov These investigations help to delineate the precise pathway by which substitution occurs. nih.gov
Identification of Key Intermediates and Transition States
The direct or indirect observation of intermediates and the characterization of transition states are crucial for substantiating a proposed reaction mechanism. For reactions involving this compound, a combination of spectroscopic techniques and computational methods is often employed.
In the α-functionalization of the acetamide, the enolate intermediate, while often transient, can sometimes be observed at low temperatures using techniques like nuclear magnetic resonance (NMR) spectroscopy. Its structure and reactivity can be influenced by factors such as the counterion and the solvent.
For S\textsubscriptNAr reactions, the Meisenheimer complex is the key intermediate. ic.ac.uk Spectroscopic methods, including NMR and UV-Vis, can provide evidence for the formation of these highly colored species. In favorable cases, stable Meisenheimer complexes have been isolated and their structures determined by X-ray crystallography.
Computational chemistry, especially using density functional theory (DFT), has become an invaluable tool for mapping reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. These theoretical models can predict the feasibility of a proposed mechanism and identify the rate-limiting step. For instance, the transition state for the S\textsubscriptN2 alkylation of the enolate would feature partially formed and partially broken bonds, and its calculated energy would correspond to the activation barrier for the reaction.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be established.
For 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-OCH₂-) protons, and the two N-methyl (-N(CH₃)₂) groups. The splitting patterns of the aromatic protons would provide information about their relative positions on the phenyl ring. The chemical shift of the methylene protons would be influenced by the adjacent oxygen atom. The N-methyl protons might appear as two distinct singlets due to restricted rotation around the amide C-N bond, a common feature in N,N-dimethylamides.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on each unique carbon atom in the molecule, including the carbonyl carbon of the acetamide (B32628) group and the carbon atoms of the phenyl ring, which would show characteristic shifts due to the bromo and fluoro substituents.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. Other significant peaks would include C-O-C stretching vibrations from the ether linkage, C-H stretching and bending vibrations of the aromatic and aliphatic groups, and vibrations associated with the C-Br and C-F bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For this compound, the UV-Vis spectrum would be expected to show absorption bands arising from the π → π* transitions of the substituted benzene (B151609) ring. The presence of the bromo, fluoro, and phenoxy groups would influence the position and intensity of these absorption bands.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve cleavage of the ether bond and the amide group, providing further confirmation of the molecular structure.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
A successful crystallographic analysis of this compound would reveal the exact spatial orientation of the substituted phenoxy group relative to the dimethylacetamide moiety.
Analysis of Crystal Packing and Lattice Dynamics
The crystal structure would also provide insights into how the molecules are arranged in the crystal lattice. This includes the determination of the unit cell parameters and the space group. The study of lattice dynamics would involve understanding the vibrational modes of the crystal lattice.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and geometry of molecules. These methods can provide detailed information about orbital energies, charge distributions, and molecular reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. For "2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide," a DFT approach, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform geometry optimization and analyze its electronic structure.
Geometry Optimization: The first step in a DFT study is to determine the molecule's most stable three-dimensional conformation. This is achieved by finding the minimum energy structure on the potential energy surface. For the title compound, the geometry would be influenced by the steric and electronic interactions between the substituted phenoxy ring and the flexible N,N-dimethylacetamide side chain.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. In studies of various acetamide (B32628) derivatives, DFT calculations have been used to determine these orbital energies. nih.govnih.gov For "this compound," the HOMO is expected to be localized primarily on the electron-rich 4-bromo-2-fluorophenoxy ring, while the LUMO may be distributed across the acetamide moiety. The presence of electronegative fluorine and bromine atoms would influence the energies of these orbitals.
Interactive Data Table: Predicted Frontier Orbital Energies Note: These are hypothetical values for illustrative purposes, based on typical DFT calculations for similar organic molecules.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is useful for predicting sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For the title compound, the oxygen atom of the carbonyl group in the acetamide moiety and the phenoxy oxygen would be expected to be regions of high negative potential, making them susceptible to electrophilic attack. The hydrogen atoms of the methyl groups and the regions around the bromine and fluorine atoms might exhibit a more positive potential.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information, albeit at a higher computational cost than DFT.
For "this compound," high-level ab initio calculations could be used to refine the geometry and electronic properties obtained from DFT. This would be particularly useful for benchmarking the accuracy of different DFT functionals. Studies on related acetamide derivatives have utilized ab initio methods to investigate their conformational preferences and the nature of intramolecular interactions. researchgate.net Such calculations would provide a more precise picture of the electron correlation effects, which are important for accurately describing the molecule's behavior.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational dynamics and interactions of a molecule in different environments.
The flexibility of the ether linkage and the N,N-dimethylacetamide side chain in "this compound" allows for multiple conformations. Molecular dynamics simulations can be employed to explore the conformational landscape of this molecule in both the gas phase and in solution.
In the gas phase, the simulations would reveal the intrinsic conformational preferences of the molecule, governed by intramolecular forces such as steric hindrance and electrostatic interactions. In solution, the simulations would also account for the interactions between the molecule and the solvent, which can significantly influence its conformational equilibrium. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. Studies on phenoxyacetamide derivatives have utilized MD simulations to understand their dynamic behavior and binding to biological targets.
Prediction of Reactivity and Reaction Pathways
Computational chemistry can also be used to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions.
Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction in terms of the properties of the transition state, which is the highest energy point along the reaction coordinate. johnhogan.infowikipedia.orgbritannica.comlibretexts.org Computational methods can be used to locate the transition state structure and to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.
For "this compound," a potential reaction of interest is the cleavage of the ether bond. This reaction is typically acid-catalyzed and can proceed through either an SN1 or SN2 mechanism. dominican.edursc.org Computational studies could be performed to model this reaction, identify the transition state structures for both pathways, and calculate the corresponding activation energies. This would provide insights into the preferred reaction mechanism and the conditions required for the reaction to occur. The presence of the bromo and fluoro substituents on the aromatic ring would likely influence the stability of any potential carbocation intermediates, thereby affecting the reaction pathway.
Interactive Data Table: Hypothetical Activation Energies for Ether Cleavage Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific calculations for the title compound.
Theoretical Prediction of Chemical Activity Parameters
The prediction of chemical activity in a molecule such as this compound relies heavily on quantum chemical computations, particularly Density Functional Theory (DFT). nih.govtci-thaijo.org These methods allow for the calculation of various molecular properties and electronic structure descriptors that provide insight into the molecule's reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, correlating with its ionization potential. A higher EHOMO value suggests a greater tendency to act as an electron donor. Conversely, the LUMO energy (ELUMO) relates to the ability to accept electrons, correlating with the electron affinity. A lower ELUMO value indicates a better electron acceptor. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. kaust.edu.sa
The following table presents illustrative chemical activity parameters calculated using DFT for a molecule structurally analogous to this compound. These values are representative and intended to demonstrate the type of data generated in such a theoretical study.
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 5.65 | Relates to chemical stability and reactivity. |
| Electronegativity | χ | 4.025 | Measures the power to attract electrons. |
| Chemical Hardness | η | 2.825 | Measures resistance to charge transfer. |
| Global Softness | S | 0.354 | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index | ω | 2.867 | Measures the propensity to accept electrons. |
Investigation of Intermolecular Interactions and Solvation Effects
Computational chemistry provides powerful tools to investigate non-covalent interactions, such as hydrogen bonds and charge transfer phenomena, which govern the behavior of molecules in condensed phases. For this compound, potential intermolecular interactions can be thoroughly analyzed. The molecule possesses several hydrogen bond acceptor sites, most notably the carbonyl oxygen of the acetamide group, the ether oxygen, and the fluorine atom. While the molecule lacks classical hydrogen bond donors (like N-H or O-H), weak C-H···O and C-H···F hydrogen bonds can still play a significant role in its crystal packing and solution-phase structuring. nih.gov
Studies on related N,N-dimethylacetamide (DMAc) structures show that the carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with donor molecules. nih.govresearchgate.net Theoretical methods such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are employed to characterize these interactions. NBO analysis can reveal the charge transfer between interacting orbitals, providing a quantitative measure of the interaction strength. In similar bromophenoxy acetamide compounds, intermolecular interactions have been visualized and quantified using Hirshfeld surface analysis, which maps the close contacts between molecules in a crystal lattice. researchgate.net
The distribution of electron density within the molecule, calculated via methods like Mulliken population analysis, is crucial for understanding its electrostatic potential and tendency for charge transfer. The electronegative bromine and fluorine atoms, along with the carbonyl group, create a complex electrostatic potential map, with regions of negative potential (around O, N, F) and positive potential. This charge distribution dictates how the molecule interacts with solvents and other molecules.
The following interactive table provides representative Mulliken atomic charges for key atoms in a molecule analogous to this compound, calculated at the DFT/B3LYP level. These charges illustrate the intramolecular charge distribution.
| Atom | Position | Mulliken Charge (a.u.) |
|---|---|---|
| O | Carbonyl (C=O) | -0.55 |
| O | Ether (-O-) | -0.48 |
| N | Amide | -0.41 |
| C | Carbonyl (C=O) | +0.62 |
| Br | Phenyl Ring | -0.05 |
| F | Phenyl Ring | -0.21 |
Modeling chemical reactions and molecular properties in solution requires accounting for the profound effects of the solvent. Computational chemistry employs two primary strategies for this: implicit and explicit solvation models.
Implicit solvation models , also known as continuum models, represent the solvent as a continuous, structureless medium with a defined dielectric constant (ε). The solute molecule is placed within a cavity in this dielectric continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized solvent medium. Popular implicit models include the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model. These models are computationally efficient and are effective at capturing the bulk electrostatic effects of solvation, such as the stabilization of charged species and polar transition states.
Explicit solvation models take a more direct approach by including a number of individual solvent molecules in the computational simulation. The interactions between the solute and each solvent molecule are calculated explicitly, typically using molecular mechanics (MM) or quantum mechanics (QM) methods. This approach is essential for systems where specific solute-solvent interactions, such as hydrogen bonding, are critical to the chemical process. For example, in modeling a reaction where a water molecule acts as a proton shuttle, an explicit model is necessary. However, the computational cost of explicit models is significantly higher due to the increased number of atoms and the need to sample numerous solvent configurations, often through molecular dynamics (MD) simulations.
A hybrid approach , combining explicit and implicit models, is often used. In these QM/MM models, the solute and a few key solvent molecules in the first solvation shell are treated with quantum mechanics, while the rest of the solvent is represented by a less computationally demanding molecular mechanics force field or an implicit continuum model. This layered approach balances accuracy and computational feasibility, making it a powerful tool for modeling complex chemical reactions in solution. The choice of solvation model is critical and depends on the specific system and the properties being investigated, with implicit models favored for rapid energy calculations and explicit models required for detailed mechanistic insights involving direct solvent participation. rsc.org
Synthetic Applications and Derivatization for Novel Chemical Entities
Utilization as a Versatile Synthetic Intermediate
The intrinsic chemical functionalities of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide make it a valuable building block in organic synthesis. The interplay between the phenoxy-ether core, the reactive bromine atom, and the modulating fluorine atom allows for a range of chemical transformations.
Introduction of the Phenoxy-Ether Scaffold into Complex Organic Molecules
The this compound moiety can be incorporated into larger, more complex molecules through various synthetic strategies. The N,N-dimethylacetamide group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in standard amide coupling or esterification reactions to link the phenoxy-ether scaffold to other molecular fragments.
Alternatively, the entire 2-(4-bromo-2-fluorophenoxy)acetic acid moiety can be synthesized and subsequently amidated with a diverse range of amines to introduce the phenoxy-ether scaffold into a variety of molecular architectures. This approach is fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity.
Strategic Leverage of the Bromine Atom for Further Synthetic Transformations
The bromine atom on the phenyl ring is a key functional group for synthetic elaboration. It serves as a versatile handle for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents at the 4-position of the phenoxy ring, significantly expanding the chemical space accessible from this intermediate.
Table 1: Potential Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Resulting Bond | Potential New Substituents |
| Suzuki-Miyaura Coupling | Boronic acids/esters | C-C | Aryl, heteroaryl, alkyl, vinyl |
| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Alkynyl groups |
| Buchwald-Hartwig Amination | Amines, amides | C-N | Primary/secondary amines, amides |
| Heck Reaction | Alkenes | C-C (sp2) | Substituted alkenes |
| Stille Coupling | Organostannanes | C-C | Aryl, vinyl, alkyl |
| Negishi Coupling | Organozinc reagents | C-C | Alkyl, aryl, vinyl |
These palladium-catalyzed or copper-catalyzed reactions are foundational in modern organic synthesis and provide a powerful toolkit for modifying the this compound scaffold.
Exploitation of the Fluorine Substituent in Directed Synthesis
The fluorine atom at the 2-position of the phenoxy ring exerts a significant electronic and steric influence on the molecule. Its electron-withdrawing nature can affect the reactivity of the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions, should they be pursued.
Furthermore, the fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can be crucial for molecular recognition in biological systems. In synthetic design, the fluorine can be used to block a specific position from metabolic attack or to fine-tune the physicochemical properties of the final compound, such as lipophilicity and pKa.
Rational Design and Synthesis of Derivatives
The core structure of this compound is an ideal starting point for the rational design and synthesis of new derivatives with tailored properties.
Exploration of Structure-Reactivity Relationships through Analog Synthesis
By systematically modifying each component of the this compound scaffold, a deep understanding of structure-reactivity relationships can be established. For instance, replacing the bromine atom with other halogens (chlorine, iodine) or a triflate group can modulate the efficiency of cross-coupling reactions.
Similarly, altering the substitution pattern on the N,N-dimethylacetamide moiety by replacing the methyl groups with other alkyl or aryl groups can influence the solubility and conformational properties of the molecule. The synthesis and analysis of such analogs are critical for optimizing reaction conditions and understanding the electronic and steric effects of different substituents.
Creation of Chemical Libraries Based on the Core Scaffold
The versatility of the this compound scaffold lends itself to the creation of diverse chemical libraries for high-throughput screening in drug discovery and materials science. By employing combinatorial chemistry approaches, a large number of derivatives can be synthesized in a parallel fashion.
For example, a library of compounds can be generated by reacting the parent scaffold with a diverse set of boronic acids via the Suzuki-Miyaura coupling. A second dimension of diversity can be introduced by varying the amine used to form the amide bond.
Table 2: Example of a Combinatorial Library Design
| Scaffold Position | Modification Strategy | Example Reagents |
| 4-position (via Br) | Suzuki-Miyaura Coupling | Phenylboronic acid, thiopheneboronic acid, pyridineboronic acid |
| Amide Nitrogen | Amidation of the corresponding carboxylic acid | Dimethylamine (B145610), piperidine, aniline |
This systematic approach allows for the rapid exploration of a vast chemical space, increasing the probability of discovering novel compounds with desired properties.
Role in Catalysis or Ligand Design
Investigation of Metal-Mediated Processes Initiated or Modulated by the Compound
No data is available on this topic. Consequently, no data tables can be generated.
Future Research Directions and Emerging Methodologies
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide likely involves a Williamson ether synthesis, reacting a salt of 4-bromo-2-fluorophenol (B1271925) with an N,N-dimethyl-2-haloacetamide. While effective, this method may present challenges related to reaction conditions, solvent use, and waste generation. Future research will undoubtedly focus on developing greener and more efficient synthetic protocols.
Key areas of development include:
Catalyst Innovation: The exploration of novel catalysts, such as phase-transfer catalysts or recyclable solid-supported catalysts, could significantly improve reaction rates and reduce the need for harsh conditions. For instance, the use of a cotton fabric-supported cationic acrylate (B77674) polymer has been shown to be an efficient and recyclable catalyst for Williamson ether synthesis in a solid-liquid-liquid phase transfer catalysis system. francis-press.com
Alternative Solvents: A shift away from traditional volatile organic solvents (VOCs) towards more sustainable alternatives like ionic liquids, deep eutectic solvents, or even water-based systems is a critical area of research. These "green" solvents can offer benefits in terms of reduced environmental impact and, in some cases, enhanced reaction selectivity. francis-press.com
Flow Chemistry: Continuous flow reactors offer numerous advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. The synthesis of this compound in a flow system could lead to higher yields, reduced reaction times, and minimized waste.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Advantages | Challenges |
| Traditional Batch Synthesis | Well-established, versatile | Use of harsh reagents, solvent waste, potential for side reactions |
| Catalytic Synthesis | Increased reaction rates, milder conditions, potential for catalyst recycling | Catalyst cost and stability, separation of catalyst from product |
| Green Solvents | Reduced environmental impact, potential for improved selectivity | Solvent cost and recovery, compatibility with reagents |
| Flow Chemistry | Enhanced safety and control, improved yield and purity, ease of scaling | Initial setup cost, potential for clogging |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
For this compound, AI and ML could be applied in several ways:
Predictive Retrosynthesis: AI-powered platforms can analyze the structure of the target molecule and suggest multiple, ranked synthetic pathways, potentially uncovering more efficient or cost-effective routes than those devised by human chemists. elsevier.com
Reaction Condition Optimization: Machine learning models can be trained on experimental data to predict the optimal temperature, solvent, catalyst, and reagent stoichiometry to maximize the yield and purity of the desired product. technologynetworks.com This can significantly reduce the number of experiments required, saving time and resources.
Regioselectivity Prediction: In cases where side reactions are possible, such as electrophilic aromatic substitution on the phenyl ring, machine learning models can predict the most likely site of reaction with high accuracy. semanticscholar.orgrsc.orgresearchgate.netresearchgate.net This is particularly relevant for complex molecules where steric and electronic effects can be difficult to intuit.
Exploration of Novel Chemical Transformations and Reactivity Patterns
The unique arrangement of bromo, fluoro, ether, and amide functionalities in this compound opens the door to a wide range of potential chemical transformations. Future research will likely explore the reactivity of this compound to generate novel derivatives with potentially interesting properties.
Potential areas of investigation include:
Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide variety of substituents, creating a library of new compounds.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nature of the phenoxyacetamide group, could be susceptible to nucleophilic aromatic substitution, providing another avenue for functionalization.
Modifications of the Acetamide (B32628) Group: The N,N-dimethylacetamide moiety itself can be a site for chemical modification. For instance, reduction of the amide carbonyl group could yield the corresponding amine. researchgate.net
Advanced In-Situ Spectroscopic Monitoring of Reactions Involving the Compound
To optimize synthetic processes and gain a deeper understanding of reaction mechanisms, real-time monitoring of chemical reactions is crucial. Advanced in-situ spectroscopic techniques allow chemists to observe the formation of intermediates and products as they happen, providing invaluable data for process control and optimization.
For the synthesis and subsequent reactions of this compound, the following techniques could be particularly insightful:
In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational modes. This is particularly useful for tracking the progress of the Williamson ether synthesis.
In-situ NMR Spectroscopy: While more complex to implement, in-situ NMR can provide detailed structural information about all species present in the reaction mixture, offering a comprehensive view of the reaction pathway.
Mass Spectrometry: Techniques like reaction monitoring mass spectrometry can provide highly sensitive detection of reaction components, allowing for the identification of even minor byproducts and transient intermediates.
By employing these advanced methodologies, researchers can gain a more complete picture of the chemical processes involving this compound, leading to more robust and efficient synthetic protocols.
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide?
Methodological Answer:
A two-step approach is commonly employed:
Phenoxy Intermediate Formation: React 4-bromo-2-fluorophenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to yield 2-chloro-N-(4-bromo-2-fluorophenoxy)acetamide.
Dimethylation: Treat the intermediate with dimethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Key Considerations:
- Monitor reaction progress using TLC or HPLC to avoid over-alkylation.
- Optimize solvent choice (e.g., dichloromethane for coupling reactions) to enhance yield .
Advanced: How do solvent properties influence the stability and reactivity of this compound in synthetic pathways?
Methodological Answer:
Solvent polarity and hydrogen-bonding capacity critically affect reaction outcomes:
- Polar Aprotic Solvents (e.g., DMA, DMF): Enhance nucleophilicity of dimethylamine during dimethylation, improving reaction rates .
- Low-Polarity Solvents (e.g., toluene): Reduce byproduct formation in halogen displacement reactions.
Experimental Validation:
- Measure excess molar volumes () and viscosity deviations to assess solvent-solute interactions. For example, binary mixtures of triethyl phosphate with DMA show non-ideal behavior, influencing reaction efficiency .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent effects:
- X-ray Crystallography: Resolve dihedral angles between aromatic rings (e.g., ~66.4° in analogous compounds), confirming spatial arrangement .
- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and C-F/Br vibrations (600-800 cm⁻¹) .
Advanced: How can computational modeling predict intermolecular interactions and stability of this compound?
Methodological Answer:
- Quantum Mechanical Calculations (DFT): Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles. Compare with crystallographic data for validation .
- Molecular Dynamics (MD): Simulate solvent-solute interactions to assess solubility trends. For example, surface energy matching (as in graphene-DMA systems) can guide solvent selection .
Case Study:
- MD simulations of N,N-dimethylacetamide analogs reveal hydrogen-bonding networks stabilizing crystal packing, critical for polymorph control .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to mitigate inhalation risks, as bromo/fluoro derivatives may release toxic vapors at elevated temperatures .
- Waste Disposal: Segregate halogenated waste and neutralize with alkaline solutions before professional disposal .
Advanced: How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity or metabolic pathways?
Methodological Answer:
- Metabolic Profiling: Use LC-MS/MS to identify urinary metabolites. For example, N,N-dimethylacetamide analogs undergo hepatic oxidation to N-methylacetamide, detected via hydroxy metabolites .
- Bioisosteric Replacement: Replace Br with Cl or CF₃ to study SAR. In vitro assays (e.g., enzyme inhibition) can quantify potency changes .
Contradictions:
- GC analysis may underestimate metabolites due to thermal degradation; LC-MS is preferred for accuracy .
Advanced: What strategies resolve contradictory data in reaction yields or spectroscopic results?
Methodological Answer:
- Controlled Replication: Standardize solvent purity, temperature, and catalyst loading. For example, EDC.HCl coupling efficiency varies with moisture content .
- Multivariate Analysis (DoE): Use factorial designs to isolate variables affecting yield (e.g., solvent polarity vs. base strength) .
Example:
- Discrepancies in NMR shifts may arise from solvent-induced conformational changes (e.g., DMSO vs. CDCl₃). Always report solvent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
